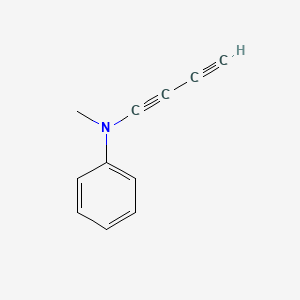

N-(Buta-1,3-diyn-1-yl)-N-methylaniline

Description

Overview of Butadiyne Chemistry in Contemporary Organic Synthesis

Butadiynes are hydrocarbons featuring a conjugated system of two carbon-carbon triple bonds. This structural motif makes them valuable and versatile building blocks in modern organic synthesis. Their rigid, linear geometry and high degree of unsaturation are key to their utility as precursors in the construction of complex molecular architectures.

The reactivity of the butadiyne unit is rich and varied, allowing for participation in a wide array of chemical transformations. These include cycloaddition reactions for the formation of carbocyclic and heterocyclic systems, as well as cross-coupling reactions and polymerizations. nih.gov Such reactions are fundamental to the synthesis of a diverse range of organic molecules, including natural products, pharmaceuticals, and advanced materials with specific electronic and optical properties. nih.gov The development of new reactions involving 1,3-butadiynes continues to be an active area of research in organic synthesis. nih.gov

| Reaction Type | Application of Butadiynes |

| Cycloaddition | Synthesis of carbocycles and heterocycles nih.gov |

| Cross-Coupling | Formation of unsymmetrical 1,3-butadiynes organic-chemistry.org |

| Polymerization | Creation of conjugated polymers researchgate.netunacademy.com |

| C-H Functionalization | Direct indolization of N,N-dialkylanilines nih.gov |

Significance of N-Alkylanilines in Synthetic Methodology and Chemical Design

N-alkylanilines are a class of aromatic amines that play a crucial role in various aspects of chemical synthesis and design. They are widely used as intermediates in the manufacturing of dyes, agrochemicals, and other organic products. wikipedia.org The nitrogen atom in N-alkylanilines is nucleophilic, making these compounds useful reactants in a variety of organic reactions. libretexts.org

The process of N-alkylation, which introduces alkyl groups onto a nitrogen atom, is a significant synthetic method for creating derivatives with tailored properties. wisdomlib.org In medicinal chemistry, for instance, the ability to synthesize a diverse set of N,N-dialkylanilines is valuable for structure-activity relationship (SAR) studies, which are essential for drug discovery and development. nih.gov The steric and electronic properties of the N-alkyl groups can influence the reactivity and conformation of the molecule, making N-alkylanilines important components in the design of new chemical entities. researchgate.netresearchgate.net

Structural and Electronic Features of N-(Buta-1,3-diyn-1-yl)-N-methylaniline

The distinct properties of this compound arise from the interplay of its constituent butadiyne and N-methylanilino groups.

Conjugated System of the Butadiyne Moiety

The buta-1,3-diyne portion of the molecule consists of two conjugated triple bonds, creating a linear, rigid π-system. nih.govunacademy.com This extended conjugation is a key feature, influencing the molecule's electronic and optical properties. acs.org Materials incorporating conjugated diynes have shown drastic changes in their optoelectronic properties upon polymerization. researchgate.net The high degree of π-conjugation in such systems is a subject of theoretical interest and has practical implications for the design of new materials. acs.org

Role of the N-Methylanilino Group in Electronic and Steric Influence

The nitrogen atom of the N-methylanilino group possesses a lone pair of electrons that can be delocalized into the aromatic ring, thereby influencing the electronic properties of the attached butadiyne system. This electron-donating character can affect the reactivity of the molecule.

Steric effects, which result from the spatial arrangement of atoms, also play a crucial role. wikipedia.org The presence of the methyl and phenyl groups on the nitrogen atom creates steric bulk, which can hinder or slow down chemical reactions. wikipedia.org This steric hindrance can influence the shape and reactivity of the molecule by affecting torsional bond angles and controlling selectivity in reactions. wikipedia.org The interplay of these steric and electronic factors is a fundamental aspect of the molecule's chemical behavior. researchgate.net

Rationale for Comprehensive Academic Investigation of this compound

The academic interest in this compound stems from the unique combination of two reactive functional groups within a single molecular framework.

Integration of Reactivity Platforms: Diynes and Tertiary Amines

The molecule serves as a platform to study the interplay between the butadiyne unit and the tertiary amine functionality. Tertiary amines can participate in a variety of reactions. chemrxiv.orgnih.govrsc.org For example, they can react with aqueous chlorine to form chlorammonium species. nih.gov The reactivity of amines as nucleophiles is a well-established principle in organic chemistry. libretexts.org

The integration of the diyne and the tertiary amine functionalities opens up possibilities for novel chemical transformations. For instance, the synthesis of 2-(buta-1,3-diynyl)-N,N-dimethylanilines has been developed through methods like reductive methylation and coupling reactions. researchgate.net The study of such integrated systems allows for the exploration of new synthetic strategies and the development of molecules with potentially interesting properties.

| Functional Group | Key Characteristics | Potential Reactivity |

| Butadiyne | Conjugated π-system, linear geometry nih.govunacademy.com | Cycloaddition, cross-coupling, polymerization nih.gov |

| Tertiary Amine | Nucleophilic nitrogen, steric bulk libretexts.orgwikipedia.org | N-alkylation, reactions with carbonyls and sulfonyl chlorides libretexts.org |

Potential as a Modular Synthon in Complex Molecule Synthesis

The structure of this compound inherently positions it as a versatile modular synthon for the construction of more complex molecular architectures. A synthon is a conceptual unit within a molecule that can be formed by a known synthetic operation. The bifunctional nature of this compound, possessing both a reactive diyne chain and a nucleophilic N-methylaniline group, allows for a variety of strategic chemical transformations.

The buta-1,3-diynyl group is a particularly valuable functionality in organic synthesis. Its conjugated triple bonds can participate in a range of reactions, including cycloadditions, cross-coupling reactions, and nucleophilic additions. This allows for the elaboration of the carbon skeleton in a controlled and predictable manner. For instance, the terminal alkyne can undergo Sonogashira coupling with aryl or vinyl halides, while the internal alkyne can react with various reagents to introduce further complexity.

The N-methylaniline portion of the molecule also offers multiple avenues for synthetic utility. The nitrogen atom can act as a nucleophile, and the aromatic ring is susceptible to electrophilic substitution. This dual reactivity enables the molecule to be incorporated into larger systems through various bond-forming strategies. The methyl group on the nitrogen atom also influences the steric and electronic properties of the aniline (B41778), which can be exploited to control the regioselectivity of certain reactions.

The modularity of this compound is further enhanced by the potential for sequential reactions. One functional group can be selectively reacted while the other remains protected or inert, to be activated in a subsequent step. This "click" chemistry-like potential makes it an attractive building block for the synthesis of polymers, pharmaceuticals, and materials with novel electronic properties.

Table 1: Potential Synthetic Transformations of this compound as a Modular Synthon

| Functional Group | Reaction Type | Potential Products |

| Buta-1,3-diynyl | Sonogashira Coupling | Aryl- or vinyl-substituted diynes |

| Buta-1,3-diynyl | Cycloaddition (e.g., Diels-Alder) | Polycyclic aromatic compounds |

| Buta-1,3-diynyl | Nucleophilic Addition | Functionalized enynes or allenes |

| N-methylaniline | N-Alkylation/Arylation | Quaternary ammonium (B1175870) salts, triarylamines |

| N-methylaniline | Electrophilic Aromatic Substitution | Substituted anilines |

Fundamental Contributions to Alkyne and Amine Reactivity Theories

The study of molecules like this compound contributes significantly to our fundamental understanding of alkyne and amine reactivity. The direct attachment of the nitrogen atom to the alkyne system creates a class of compounds broadly related to ynamides, which exhibit unique electronic properties and reactivity.

The nitrogen lone pair can donate electron density into the π-system of the diyne, a phenomenon known as resonance. This delocalization has several important consequences:

Polarization of the Alkyne: The resonance effect polarizes the alkyne bonds, making the α-carbon (adjacent to the nitrogen) electron-deficient and the β-carbon electron-rich. This polarization dictates the regioselectivity of nucleophilic and electrophilic additions to the triple bonds. rsc.org

Modified Acidity of the Terminal Proton: The electron-donating nature of the nitrogen can influence the acidity of the terminal alkyne proton, affecting its reactivity in deprotonation-alkylation sequences.

Enhanced Reactivity in Cycloadditions: The polarized nature of the diyne system can enhance its reactivity as a diene or dienophile in cycloaddition reactions, providing access to complex heterocyclic structures. rsc.org

Furthermore, the juxtaposition of the amine and diyne functionalities allows for the exploration of intramolecular reactions. Under appropriate conditions, the aniline nitrogen or the aromatic ring could potentially react with the diyne chain, leading to novel cyclization pathways and the formation of nitrogen-containing heterocycles. These studies provide valuable data for refining theoretical models of reaction mechanisms, such as frontier molecular orbital theory and density functional theory (DFT) calculations, which are used to predict the outcomes of chemical reactions. researchgate.net

The investigation of the reactivity of this compound and related compounds helps to expand the synthetic chemist's toolbox and deepens our understanding of the intricate interplay of functional groups in organic molecules.

An exploration of the synthetic routes toward this compound and its related N-arylbutadiyne analogs reveals a variety of sophisticated chemical strategies. These methodologies focus on the precise construction of the core butadiyne framework and the subsequent introduction of the N-methylanilino functional group.

Structure

3D Structure

Properties

CAS No. |

82505-80-4 |

|---|---|

Molecular Formula |

C11H9N |

Molecular Weight |

155.20 g/mol |

IUPAC Name |

N-buta-1,3-diynyl-N-methylaniline |

InChI |

InChI=1S/C11H9N/c1-3-4-10-12(2)11-8-6-5-7-9-11/h1,5-9H,2H3 |

InChI Key |

ZEFDXNSOGOSVJD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C#CC#C)C1=CC=CC=C1 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of N Buta 1,3 Diyn 1 Yl N Methylaniline

Reactions Involving the Conjugated Butadiyne System

The buta-1,3-diynyl group is an electron-rich and highly unsaturated system, making it a versatile participant in numerous addition and cyclization reactions. The N-methylanilino group, being an electron-donating substituent, further modulates the electronic properties of this conjugated system.

The conjugated triple bonds of the butadiyne moiety can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. While the terminal alkyne is generally more reactive, either of the π-systems can potentially react with a suitable diene to form a six-membered ring. The regioselectivity of such reactions would be influenced by the electronic and steric effects of the N-methylanilino group.

Furthermore, the butadiyne system is a potential partner in [3+2] cycloaddition reactions with 1,3-dipoles. For instance, reaction with nitrodienes, which can act as precursors for nitrile oxides or other dipoles under specific conditions, could theoretically lead to the formation of five-membered heterocyclic systems like isoxazoles. However, specific documented examples of N-(Buta-1,3-diyn-1-yl)-N-methylaniline undergoing cycloaddition with nitrodienes are not prominent in the literature. The feasibility of such reactions would depend on overcoming the high activation energy required to disrupt the linear diyne system and achieving favorable orbital overlap with the 1,3-dipole.

The triple bonds of the butadiyne system are susceptible to nucleophilic attack, particularly if the molecule is further activated by electron-withdrawing groups. researchgate.net In the case of this compound, the N-methylanilino group is electron-donating, which generally deactivates the alkyne system towards direct nucleophilic attack.

However, nucleophilic addition can be facilitated under certain conditions. The mechanism typically involves the attack of a nucleophile (Nu⁻) on one of the electrophilic sp-hybridized carbons of the alkyne. libretexts.org This attack breaks the π-bond, and the resulting electron pair is shifted to the adjacent carbon, forming a vinyl anion intermediate. This intermediate is then typically protonated or captured by an electrophile to yield the final addition product. youtube.comyoutube.com For conjugated systems like butadiyne, conjugate or 1,4-addition is a possible pathway, where the nucleophile adds to the terminal carbon, and the resulting anionic charge is delocalized across the conjugated system before quenching. libretexts.org

One of the most significant and well-documented reaction pathways for molecules of this type is intramolecular electrophilic cyclization, particularly when the aniline (B41778) ring bears the butadiyne group at the ortho position. This strategy provides a powerful route to synthesizing fused heterocyclic systems like indoles and benzothiophenes. nih.govnih.gov

For the synthesis of indole (B1671886) derivatives, an ortho-alkynyl aniline derivative undergoes cyclization in the presence of an electrophile, most commonly iodine (I₂). nih.govbohrium.com The reaction proceeds through the attack of the alkyne's π-bond on the electrophile (e.g., I⁺), forming a cyclic iodonium (B1229267) intermediate. The nitrogen atom of the dialkylamino group then acts as an intramolecular nucleophile, attacking one of the carbons of the former triple bond to close the five-membered ring. nih.gov Subsequent rearomatization yields the stable 3-iodoindole product. nih.gov This method is highly efficient and tolerates a wide variety of functional groups on the alkyne substituent. nih.govbohrium.com

Table 1: Electrophilic Iodocyclization of N,N-Dialkyl-2-(1-alkynyl)anilines This table presents representative yields for the synthesis of 3-iodoindoles from various ortho-alkynyl aniline precursors, demonstrating the general applicability of the reaction.

| Entry | Alkyne Substituent (R) | N-Alkyl Groups | Product Yield |

| 1 | Phenyl | N-Methyl, N-Allyl | 98% |

| 2 | n-Butyl | N,N-Diethyl | 98% |

| 3 | Trimethylsilyl (TMS) | N,N-Dipropyl | 98% |

| 4 | Vinyl | N-Methyl, N-Allyl | 94% |

| 5 | 1-Cyclohexenyl | N,N-Diethyl | 96% |

Data sourced from studies on the electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines. nih.gov

A similar strategy can be employed to synthesize benzothiophene (B83047) fused systems. Starting with an ortho-alkynyl thioanisole, an analog where the N-methylaniline group is replaced by a methylthio group, treatment with an electrophilic sulfur or halogen source initiates cyclization. organic-chemistry.orgnih.govorganic-chemistry.org For example, using a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as an electrophile, the alkyne attacks the electrophilic sulfur, leading to a cationic intermediate that subsequently cyclizes via attack from the ortho-thioether sulfur atom. nih.govresearchgate.net This methodology provides 2,3-disubstituted benzo[b]thiophenes in excellent yields under mild conditions. nih.govfigshare.com

The butadiyne moiety can participate in various transition-metal-catalyzed transformations. A notable example is the yne-propargylic substitution reaction. In this process, a nucleophile replaces a leaving group located at a position adjacent to one of the triple bonds (the propargylic position). While the parent molecule this compound does not have a propargylic leaving group, a derivative such as N-(4-hydroxybuta-1,3-diyn-1-yl)-N-methylaniline could undergo this reaction.

Copper-catalyzed yne-propargylic substitutions have been developed that afford amines possessing diyne moieties, which are significant pharmacophores. dntb.gov.ua These reactions often proceed through the formation of metal-allenylidene complexes as key intermediates. snnu.edu.cn The transition metal (e.g., copper or ruthenium) activates the propargylic alcohol or its derivative, facilitating its departure and allowing for nucleophilic attack at the propargylic carbon. snnu.edu.cnresearchgate.netresearchgate.net This class of reactions is a powerful tool for constructing complex molecules containing the butadiyne framework.

Reactivity of the N-Methylanilino Substituent

The N-methylanilino group is an aromatic amine functionality that significantly influences the reactivity of the benzene (B151609) ring.

The N-methylamino group is a powerful activating and ortho-, para-directing group for electrophilic aromatic substitution (SEAr) reactions. byjus.com The nitrogen atom's lone pair of electrons can be donated into the π-system of the benzene ring through resonance, increasing the nucleophilicity of the ring and stabilizing the cationic intermediate (the arenium ion or sigma complex) formed during the substitution. wikipedia.orglkouniv.ac.in This stabilization is particularly effective when the electrophile attacks the positions ortho or para to the amino group, as it allows for a resonance structure where the positive charge is delocalized onto the nitrogen atom. wikipedia.org

Consequently, this compound is expected to readily undergo a variety of SEAr reactions on the aniline ring, such as:

Halogenation: Reaction with bromine or chlorine, typically with a Lewis acid catalyst, would yield ortho- and para-halogenated products. youtube.com

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group primarily at the para position, due to the steric hindrance of the N-methyl group at the ortho positions.

Sulfonation: Reaction with fuming sulfuric acid would lead to the formation of the corresponding sulfonic acid at the ortho and para positions. byjus.com

Friedel-Crafts Alkylation and Acylation: These reactions would introduce alkyl or acyl groups onto the ring, again favoring the ortho and para positions.

The strong activating nature of the N-methylamino group means that these reactions often proceed under milder conditions than those required for benzene itself, and care must be taken to avoid polysubstitution. lkouniv.ac.in

Oxidation and Reduction Chemistry of the Tertiary Amine

The tertiary amine functionality in this compound is a key site for oxidative and reductive transformations. The lone pair of electrons on the nitrogen atom makes it susceptible to attack by oxidizing agents, while the potential for N-oxide formation allows for subsequent reduction back to the parent amine.

Oxidation:

The oxidation of tertiary amines, such as the N-methylaniline moiety in the title compound, typically leads to the formation of tertiary amine N-oxides. This transformation can be achieved using a variety of oxidizing agents, with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide being common reagents. The generally accepted mechanism involves the nucleophilic attack of the amine's lone pair on the electrophilic oxygen of the oxidizing agent.

In the case of this compound, the reaction with an oxidizing agent (e.g., H₂O₂) would proceed as follows:

Step 1: Nucleophilic Attack: The nitrogen atom of the tertiary amine attacks the terminal oxygen of the hydrogen peroxide molecule.

Step 2: Proton Transfer: A proton is transferred from the hydroperoxyl group to the hydroxide (B78521) ion, leading to the formation of the N-oxide and water.

The reaction is often carried out in a suitable solvent at controlled temperatures to prevent side reactions, particularly those involving the reactive buta-1,3-diynyl group. The formation of the N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the electronic properties and reactivity of the molecule.

Electrochemical methods can also be employed for the oxidation of N-methylaniline derivatives. acs.org Anodic oxidation of N,N-dimethylaniline has been shown to proceed via the formation of a radical cation, which can then undergo further reactions. acs.org While specific studies on this compound are not prevalent, the general principles of electrochemical oxidation of aromatic tertiary amines would apply.

Reduction:

The corresponding tertiary amine N-oxide of this compound can be reduced back to the parent tertiary amine. This reduction is a common transformation in organic synthesis and can be accomplished using various reducing agents. Common methods include the use of trivalent phosphorus compounds (e.g., triphenylphosphine), sulfur-based reagents, or catalytic hydrogenation.

For instance, the reduction of the N-oxide with triphenylphosphine (B44618) would proceed through the following steps:

Step 1: Nucleophilic Attack: The phosphorus atom of triphenylphosphine attacks the oxygen atom of the N-oxide.

Step 2: Elimination: A molecule of triphenylphosphine oxide is eliminated, regenerating the tertiary amine.

The choice of reducing agent would need to consider the presence of the buta-1,3-diynyl moiety to avoid undesired reductions of the triple bonds. Milder reducing agents are generally preferred. In biological systems, the reduction of tertiary amine N-oxides can be catalyzed by enzymes such as cytochrome P-450. mdpi.com

Below is a table summarizing the typical conditions for the oxidation and reduction of tertiary amines, which would be applicable to this compound.

| Transformation | Reagent(s) | Solvent(s) | Typical Conditions | Product |

| Oxidation | Hydrogen Peroxide (H₂O₂) | Methanol, Water | Room Temperature | This compound N-oxide |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | 0 °C to Room Temperature | This compound N-oxide | |

| Reduction | Triphenylphosphine (PPh₃) | Tetrahydrofuran | Reflux | This compound |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Ethanol (B145695) | Room Temperature, Atmospheric Pressure | This compound (potential for alkyne reduction) |

Participation in Intramolecular Cyclization Events

The presence of both a nucleophilic nitrogen center and the electrophilic buta-1,3-diynyl moiety within the same molecule makes this compound a prime candidate for participation in intramolecular cyclization reactions. These reactions are of significant interest as they provide a direct route to the synthesis of various nitrogen-containing heterocyclic compounds. The reactivity of the diyne unit can be triggered by thermal, photochemical, or metal-catalyzed conditions, leading to the formation of new ring systems.

The general principle involves the attack of a nucleophile (in this case, often an atom from a substituent on the aniline ring, or the aniline ring itself) onto one of the triple bonds of the buta-1,3-diynyl group. This initial cyclization can be followed by subsequent rearrangements or further reactions to yield stable heterocyclic products. The regioselectivity and stereoselectivity of these cyclizations are influenced by the nature of the substituents, the reaction conditions, and the presence of catalysts.

For this compound, the aniline ring itself can act as the intramolecular nucleophile. Under appropriate activation, a carbon atom of the phenyl ring (typically the ortho position) can attack one of the acetylenic carbons, initiating the cyclization cascade. This process is a powerful tool for the construction of fused ring systems.

Intramolecular Cyclization and Annulation Pathways

Formation of Indole and other Nitrogen Heterocyclic Derivatives.nih.govmdpi.comorganic-chemistry.org

The intramolecular cyclization of this compound and related N-alkynyl anilines provides a versatile and efficient pathway for the synthesis of indoles and other nitrogen-containing heterocycles. nih.govmdpi.comorganic-chemistry.org These reactions can be promoted by various catalysts, including transition metals such as palladium, gold, and copper, or under metal-free conditions using strong bases or thermal activation.

A common strategy for indole synthesis from 2-alkynylanilines involves a metal-catalyzed cyclization. mdpi.com In the case of this compound, a similar cyclization can be envisioned where the ortho-C-H bond of the aniline ring adds across one of the triple bonds. This process, often referred to as a cycloisomerization, leads directly to the formation of a substituted indole skeleton.

For example, a palladium-catalyzed process could proceed via the following general steps:

Step 1: Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the ortho-C-H bond of the aniline ring, forming a hydridopalladium(II) species.

Step 2: Carbopalladation: The aryl-palladium bond then adds across one of the triple bonds of the buta-1,3-diynyl group in an intramolecular fashion.

Step 3: Reductive Elimination: Reductive elimination of the palladium catalyst regenerates the active catalyst and yields the indole product.

The specific indole derivative formed would depend on which of the two triple bonds participates in the cyclization and any subsequent rearrangements.

The following table summarizes representative examples of metal-catalyzed intramolecular cyclizations of N-alkynyl anilines to form indole derivatives, illustrating the general applicability of this methodology.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | 85 | mdpi.com |

| AuCl₃ | None | None | CH₃CN | 80 | 92 | mdpi.com |

| CuI | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | 78 | mdpi.com |

Beyond indoles, the reactive buta-1,3-diynyl moiety can participate in more complex cyclization cascades to form other nitrogen heterocycles, such as quinolines or other fused systems, depending on the reaction conditions and the presence of other functional groups.

Ring-Closing Metathesis Strategies in Macrocyclic Systems Containing Diynes.nih.gov

Ring-closing metathesis (RCM) is a powerful synthetic tool for the construction of macrocyclic structures. drughunter.comwikipedia.org While traditionally applied to dienes, RCM can also be utilized with substrates containing diyne functionalities, leading to the formation of macrocyclic alkynes. These macrocycles can be valuable intermediates in the synthesis of natural products and other complex molecules. nih.gov

In the context of this compound, this compound could be incorporated as a structural motif within a larger acyclic precursor containing another alkyne or alkene functionality. Subjecting such a precursor to a suitable metathesis catalyst, such as a Schrock or Grubbs-type catalyst, could induce an intramolecular ring-closing reaction. sigmaaldrich.cn

The general strategy would involve the synthesis of an acyclic molecule containing the this compound unit and at least one other alkyne or alkene tethered by a flexible chain. The RCM reaction would then proceed as follows:

Step 1: Catalyst Activation: The metal alkylidene catalyst reacts with one of the terminal alkynes to form a metallacyclobutadiene intermediate.

Step 2: Intramolecular Metathesis: The second alkyne moiety within the same molecule reacts with the metallacyclobutadiene, leading to the formation of a new metallacyclobutadiene that incorporates the macrocyclic ring.

Step 3: Product Formation and Catalyst Regeneration: The macrocyclic alkyne is released, and the active catalyst is regenerated to continue the catalytic cycle.

The efficiency of the macrocyclization is dependent on several factors, including the length and nature of the tether, the choice of catalyst, and the reaction conditions (e.g., concentration, temperature). High dilution conditions are often employed to favor the intramolecular RCM over intermolecular polymerization.

The resulting macrocyclic diyne can be a versatile synthetic intermediate. For example, the triple bonds can be selectively reduced to either cis- or trans-alkenes, or they can participate in further cycloaddition reactions.

Below is a table summarizing common catalysts used in ring-closing alkyne metathesis (RCAM) for the synthesis of macrocycles.

| Catalyst Type | Catalyst Example | Typical Substrates | Key Features |

| Schrock (Molybdenum-based) | Mo(NAr)(CHCMe₂Ph)(OTf)₂ | Terminal and internal alkynes | High activity, functional group tolerance can be a limitation. |

| Grubbs (Ruthenium-based) | Second-generation Grubbs catalyst | Primarily for enyne metathesis, but can be adapted. | High functional group tolerance, commercially available. |

Mechanistic Investigations of Reaction Pathways

Spectroscopic Monitoring of Reaction Intermediates.mdpi.com

The elucidation of reaction mechanisms for the transformations of this compound relies heavily on the use of various spectroscopic techniques to monitor the progress of the reaction and to identify and characterize transient intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for studying reaction kinetics and identifying intermediates. ¹H and ¹³C NMR can be used to follow the disappearance of starting materials and the appearance of products over time. In situ NMR experiments, where the reaction is carried out directly in an NMR tube, can provide real-time information about the concentrations of various species in solution. For the intramolecular cyclization of this compound to form indoles, for example, the appearance of new aromatic and vinyl proton signals in the ¹H NMR spectrum, as well as changes in the chemical shifts of the methyl and methylene (B1212753) carbons in the ¹³C NMR spectrum, would indicate the formation of the cyclized product. mdpi.com The detection of signals corresponding to proposed intermediates, such as metal-alkyne complexes or palladacycles in metal-catalyzed reactions, can provide direct evidence for a particular mechanistic pathway.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy can be employed to monitor reactions that involve a change in the electronic structure of the chromophore. The extended conjugation of the buta-1,3-diynyl system in this compound gives rise to characteristic UV-Vis absorption bands. As the cyclization proceeds and the diyne moiety is consumed, these absorption bands will change, allowing for the reaction to be monitored. The formation of new chromophoric systems, such as the indole nucleus, will result in the appearance of new absorption maxima. Kinetic data can be obtained by monitoring the change in absorbance at a specific wavelength over time.

Infrared (IR) Spectroscopy:

In-situ IR spectroscopy is particularly useful for detecting changes in functional groups during a reaction. The characteristic stretching frequencies of the C≡C triple bonds in the buta-1,3-diynyl group (typically in the range of 2100-2260 cm⁻¹) can be monitored to follow the progress of the cyclization. The disappearance of these bands and the appearance of new bands corresponding to the functional groups in the product (e.g., C=C stretching in an indole ring) provide valuable mechanistic information. This technique is especially powerful for studying reactions involving organometallic intermediates, as the coordination of the alkyne to a metal center can cause a shift in its stretching frequency.

Mass Spectrometry (MS):

Mass spectrometry, particularly when coupled with techniques like electrospray ionization (ESI-MS) or cold-spray ionization (CSI-MS), can be used to detect and characterize reaction intermediates, even those that are present in very low concentrations. By analyzing the mass-to-charge ratio of ions in the reaction mixture at different time points, it is possible to identify proposed intermediates and track their formation and consumption. This is especially valuable for identifying transient species that may not be observable by NMR or other spectroscopic methods.

The following table provides a summary of the application of these spectroscopic techniques to the mechanistic investigation of the reactions of this compound.

| Spectroscopic Technique | Information Obtained | Application to this compound Reactions |

| NMR Spectroscopy | Structural information, reaction kinetics, identification of intermediates. | Monitoring the conversion to indole derivatives, characterization of cyclized products, detection of organometallic intermediates. |

| UV-Vis Spectroscopy | Changes in electronic conjugation, reaction kinetics. | Following the disappearance of the diyne chromophore and the appearance of the product chromophore. |

| IR Spectroscopy | Changes in functional groups, detection of metal-ligand interactions. | Monitoring the consumption of the alkyne C≡C stretch, identifying functional groups in the product. |

| Mass Spectrometry | Identification of intermediates and products by mass-to-charge ratio. | Detecting transient species in cyclization reactions, confirming the mass of the final products. |

Kinetic Studies and Determination of Rate-Limiting Steps

While specific kinetic studies on this compound are not extensively documented, the reactivity of the buta-1,3-diyne moiety can be inferred from studies on analogous compounds. The buta-1,3-diyne functional group is known to participate in a variety of reactions, including cycloadditions, nucleophilic additions, and metal-catalyzed couplings. mdpi.comorganic-chemistry.org The rates of these reactions are highly dependent on the substituents attached to the diyne core.

For instance, in cycloaddition reactions involving 1,4-diaryl-1,3-butadiynes, the electronic nature of the aryl substituents plays a crucial role in determining the reaction kinetics. In some cases, a 1,3-hydride shift has been suggested as the rate-determining step. mdpi.com The N-methylaniline group in the target molecule, being an electron-donating group, would be expected to influence the electron density of the buta-1,3-diyne system and thereby affect the rates of its reactions. Theoretical investigations on noncatalyzed amination of substituted aryl halides have shown that electron-donating and electron-withdrawing substituents can significantly influence activation energy barriers. nih.gov

Kinetic studies on the telomerization of 1,3-butadiene (B125203) with methanol, a process involving a conjugated system, have shown that the reaction efficiency is determined by the initial telomerization step. rsc.org This highlights the importance of identifying the rate-limiting step to optimize reaction conditions. In reactions involving buta-1,3-diynes, the initial step, whether it be coordination to a metal catalyst or the formation of a reaction intermediate, is often the rate-determining step.

To illustrate the effect of reaction conditions on kinetics, consider the following hypothetical kinetic data for a reaction of a substituted buta-1,3-diyne.

| Reactant |

This table demonstrates a typical temperature dependence of the reaction rate, which can be used to determine the activation energy of the rate-limiting step.

Isotopic Labeling Experiments to Elucidate Atom Incorporation

A notable example is the study of long-range carbon atom topomerization in 1-phenyl-4-p-tolyl-1,3-butadiyne using ¹³C labeling. researchgate.net In this study, the diyne was enriched with ¹³C at the C-1 position. After flash vacuum pyrolysis, NMR analysis revealed that the ¹³C label had equilibrated between the C-1 and C-2 positions, and at higher temperatures, migrated to the C-3 and C-4 positions. researchgate.net This provided strong evidence for a mechanism involving intrabond and interbond atom exchange processes, proceeding through a bicyclo[1.1.0]-1,3-butadiene intermediate. researchgate.net

Such experiments could be designed for this compound to probe its reactivity. For example, by selectively labeling one of the acetylenic carbons with ¹³C, one could follow its fate in a cycloaddition or rearrangement reaction, thereby providing insight into the mechanism of bond formation and cleavage. The synthesis of ¹³C-labeled alkynes from elemental ¹³C via calcium carbide and acetylene (B1199291) provides a versatile route to such labeled starting materials. rsc.org

The general approach for a hypothetical isotopic labeling experiment is outlined in the table below.

| Experiment |

These experiments, by tracing the path of the isotopic labels, can provide unambiguous evidence for proposed reaction intermediates and pathways. nih.govnih.gov

Computational Verification of Proposed Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for verifying proposed reaction mechanisms, calculating activation barriers, and predicting the structures of intermediates and transition states. utexas.edunih.govdigitellinc.comresearchgate.net For this compound, DFT calculations could be employed to investigate various potential reaction pathways, such as cycloadditions, rearrangements, and nucleophilic additions.

A well-studied reaction of enediynes, which contain a buta-1,3-diyne moiety within a larger structure, is the Bergman cyclization. digitellinc.com DFT studies on this reaction have successfully calculated the activation barriers and reaction energies, providing insights into the factors that control the reactivity of these molecules. utexas.edudigitellinc.com For example, calculations on various enediyne systems have shown how ring strain and substituents affect the energetics of the cyclization. nih.gov

Similarly, DFT has been used to study the mechanism of cycloaddition reactions of buta-1,3-diene and its derivatives. researchgate.netresearchgate.netmdpi.com These studies can predict whether a reaction will proceed through a concerted or stepwise mechanism and can identify the most favorable stereochemical outcome. researchgate.net For this compound, DFT calculations could be used to model its reaction with a dienophile in a Diels-Alder type reaction, for instance. The calculations would provide the geometries and energies of the reactants, transition states, and products, allowing for a detailed understanding of the reaction mechanism.

The following table presents hypothetical DFT calculation results for a model Bergman cyclization of a simple enediyne, illustrating the type of data that can be generated.

| Parameter |

Such computational data can be used to support or refute experimentally proposed mechanisms and to predict the reactivity of this compound in various chemical transformations. nih.govacs.org

Spectroscopic Characterization and Structural Elucidation of N Buta 1,3 Diyn 1 Yl N Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule.

¹H NMR Analysis of Proton Environments and Coupling Patterns

A ¹H NMR spectrum for N-(buta-1,3-diyn-1-yl)-N-methylaniline would be expected to show distinct signals corresponding to the protons on the aromatic ring of the methylaniline group and the methyl protons. The aromatic protons would likely appear as multiplets in the downfield region of the spectrum, with their specific chemical shifts and coupling patterns dependent on their positions on the phenyl ring. The methyl group protons would be expected to produce a singlet in the upfield region. The terminal alkyne proton, if present, would also give a characteristic signal.

¹³C NMR Analysis of Carbon Framework and Hybridization States

The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule. One would anticipate distinct signals for the sp-hybridized carbons of the buta-1,3-diyne chain, which typically appear in the middle of the spectrum. The sp²-hybridized carbons of the aromatic ring would be found further downfield, and the sp³-hybridized carbon of the methyl group would be expected at a more upfield chemical shift.

2D NMR Techniques (e.g., HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To definitively assign the proton and carbon signals and to understand the connectivity and spatial relationships within the molecule, two-dimensional (2D) NMR techniques would be indispensable. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would reveal direct carbon-hydrogen correlations. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum would show correlations between carbons and protons that are two or three bonds apart, helping to piece together the molecular structure. The Nuclear Overhauser Effect Spectroscopy (NOESY) would provide information about which protons are close to each other in space.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Vibrational Analysis of Alkyne (C≡C) and Aromatic (C=C, C-H) Stretches

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands. The carbon-carbon triple bond (C≡C) of the diyne moiety would exhibit a stretching vibration in the region of approximately 2100-2260 cm⁻¹. The aromatic ring would show C=C stretching vibrations typically in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹.

Characterization of N-H and C-N Vibrations of the Amine Moiety

The tertiary amine in this compound would not have an N-H bond, and therefore, no N-H stretching vibration would be observed. The C-N stretching vibration of the aromatic amine would be expected to appear in the 1250-1360 cm⁻¹ region of the spectrum.

While the general spectral characteristics for a molecule with the proposed structure of this compound can be predicted based on established principles of spectroscopy, detailed and specific experimental data is not yet widely available in the scientific literature. Further research and publication of experimental data are necessary for a complete spectroscopic characterization and structural elucidation of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a pivotal technique for probing the electronic structure of conjugated molecules. The absorption of ultraviolet and visible light by this compound provides insight into the electronic transitions within its π-system.

Electronic Transitions and Conjugation Effects of the Diyne-Aromatic System

The UV-Vis spectrum of this compound is characterized by strong absorptions arising from π→π* transitions. The extended conjugation between the aromatic ring of the N-methylaniline moiety and the buta-1,3-diyne chain significantly influences the energy of these transitions. In conjugated systems, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy gap is reduced, leading to a bathochromic (red) shift in the absorption maximum (λmax) compared to the individual chromophores.

For instance, 1,3-butadiene (B125203), a simple conjugated diene, exhibits a λmax around 217 nm. The extension of the conjugated system by adding more unsaturated bonds leads to a further red shift. The presence of the phenyl group and the nitrogen atom's lone pair in this compound further extends the delocalization of the π-electrons, which is expected to result in absorption bands at even longer wavelengths. The electronic transitions are anticipated to show fine structure, which is characteristic of rigid, conjugated systems and reflects the vibrational energy levels associated with the electronic states.

Table 1: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| ~250-280 | >10,000 | π→π |

| ~300-350 | >15,000 | π→π |

Note: The data in this table are estimated based on the principles of UV-Vis spectroscopy for conjugated systems and data from analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic molecules through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula of this compound. The exact mass can be calculated and compared with the experimentally determined value to confirm the identity of the compound.

Table 2: Theoretical and Expected HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass (m/z) | Ion Type |

| C₁₁H₉N | 155.0735 | [M]⁺ |

Note: The calculated exact mass is based on the most abundant isotopes of carbon, hydrogen, and nitrogen.

Analysis of Fragmentation Patterns for Structural Confirmation

The fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. For this compound, several characteristic fragmentation pathways can be anticipated based on the known behavior of aromatic amines and alkynes.

A primary fragmentation process for N-methylanilines is the α-cleavage, which involves the loss of a hydrogen atom or the methyl group from the nitrogen atom. Another common fragmentation pathway for anilines is the loss of hydrogen cyanide (HCN). The buta-1,3-diyne chain can also undergo fragmentation.

Table 3: Predicted Key Fragmentation Ions for this compound

| m/z | Proposed Fragment |

| 155 | [M]⁺ (Molecular Ion) |

| 154 | [M-H]⁺ |

| 140 | [M-CH₃]⁺ |

| 128 | [M-HCN]⁺ |

| 77 | [C₆H₅]⁺ |

Note: The fragmentation pattern is predictive and based on established fragmentation rules for similar chemical moieties.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide definitive information about its molecular architecture, including bond lengths, bond angles, and torsional angles in the solid state.

Based on studies of structurally related phenylacetylene (B144264) derivatives, the buta-1,3-diyne chain is expected to be nearly linear. The N-methylaniline moiety is anticipated to be largely planar, although some pyramidalization at the nitrogen atom is possible. The dihedral angle between the plane of the aromatic ring and the substituent at the nitrogen atom will be a key structural parameter. Intermolecular interactions, such as π-π stacking of the aromatic rings, could also be observed in the crystal packing.

Table 4: Expected Crystallographic Data for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (examples) |

| C≡C Bond Lengths | ~1.20 Å |

| C-C (sp-sp) Bond Length | ~1.37 Å |

| Aromatic C-C Bond Lengths | ~1.39 Å |

| C-N Bond Length | ~1.40 Å |

Note: This data is hypothetical and based on typical values for similar organic compounds.

Advanced Chromatographic-Spectroscopic Coupling Techniques

To analyze the purity and behavior of this compound in complex mixtures, advanced hyphenated techniques are employed. Gas chromatography-mass spectrometry (GC-MS) would be suitable for the analysis of this volatile compound, providing separation from impurities and simultaneous mass spectrometric identification. For less volatile derivatives or for analyses under milder conditions, high-performance liquid chromatography (HPLC) coupled with a UV-Vis diode array detector (DAD) would be the method of choice. This would allow for the quantification of the compound and the simultaneous acquisition of its UV-Vis spectrum to confirm its identity during elution.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample. For the analysis of this compound, GC-MS serves as a critical tool for confirming its identity and assessing its purity. The gas chromatography component separates the compound from any impurities, such as starting materials, solvents, or byproducts, based on differences in their boiling points and interactions with the stationary phase of the GC column. epa.gov

Following separation by the GC, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint characterized by the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

The identification of this compound would be confirmed by the presence of its molecular ion peak, which corresponds to its molecular weight. The fragmentation pattern provides further structural elucidation. Key fragments would be expected from the cleavage of the N-methyl bond, the butadiynyl chain, and the aniline (B41778) ring structure. For instance, analysis of the related compound N-methylaniline shows characteristic fragments that can be used as a reference for interpreting the spectrum of the target compound. nist.govnih.gov Purity is determined by integrating the peak area of this compound relative to the total area of all peaks in the chromatogram.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Parameter | Description |

|---|---|

| Ionization Mode | Electron Ionization (EI) |

| Expected Molecular Ion (M+) | The m/z value corresponding to the exact molecular weight of the compound. |

| Major Predicted Fragments | Fragments resulting from the loss of a methyl group (-CH3), cleavage of the C-N bond, and fragmentation of the buta-1,3-diyne chain. |

| Purity Assessment | Calculated from the relative peak area of the target compound in the total ion chromatogram (TIC). |

| Qualitative Identification | Based on matching the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. epa.govresearchgate.net |

Gas Chromatography-Vacuum Ultraviolet Spectroscopy (GC-VUV) for Spectral Fingerprinting

Gas Chromatography-Vacuum Ultraviolet (GC-VUV) spectroscopy is an advanced analytical technique that couples the separation power of gas chromatography with the unique spectral information provided by absorption in the vacuum ultraviolet range (approximately 120-240 nm). nsf.gov This region of the electromagnetic spectrum is particularly informative as it excites electrons involved in nearly all chemical bonds, including σ → σ* and π → π* transitions, resulting in highly characteristic, compound-specific absorption spectra. nsf.govvuvanalytics.com

For this compound, GC-VUV provides a distinct spectral fingerprint that allows for unambiguous identification. The presence of both an aromatic aniline moiety and a conjugated diyne system results in a unique spectral signature. Specifically, diynes are known to produce remarkable VUV spectra with significant absorbance in the 200-240 nm range. vuvanalytics.com This characteristic absorption provides excellent selectivity and sensitivity, which is a major advantage for analyzing complex samples where chromatographic co-elution might occur. vuvanalytics.comchromatographytoday.com

The VUV detector measures the complete absorption spectrum of the compound as it elutes from the GC column. This spectrum can be stored in a library and used for future identification. Unlike mass spectrometry, which involves fragmentation, VUV spectroscopy is a non-destructive technique. The ability to deconvolve co-eluting peaks based on their distinct spectral fingerprints is another key advantage of GC-VUV, enhancing the accuracy of both qualitative and quantitative analysis. chromatographytoday.com

Table 2: Expected GC-VUV Spectral Characteristics for this compound

| Parameter | Description |

|---|---|

| Wavelength Range | 120-240 nm |

| Key Chromophores | Aromatic ring (aniline), diyne (-C≡C-C≡C-), amine group. |

| Expected Spectral Features | Strong absorption bands characteristic of π → π* transitions from the conjugated diyne and aromatic systems. Research on similar compounds like 1,3-diethynylbenzene (B158350) shows substantial absorbance in the 200-240 nm range, indicating high selectivity. vuvanalytics.com |

| Identification Method | Comparison of the acquired absorbance spectrum (spectral fingerprint) against a reference library of VUV spectra. chromatographytoday.com |

| Deconvolution | The unique spectra allow for mathematical separation of co-eluting compounds, improving analytical accuracy. chromatographytoday.com |

High-Performance Liquid Chromatography (HPLC) for Analytical Separation and Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method would typically be employed for purity assessment. researchgate.net In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water or a buffer with acetonitrile (B52724) or methanol. researchgate.netnih.gov

The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. The retention time—the time it takes for the compound to travel through the column—is a characteristic parameter used for identification under specific chromatographic conditions. Purity is determined by comparing the peak area of the target compound to the total area of all peaks detected, typically by a UV-Vis detector set to a wavelength where the compound exhibits strong absorbance. nih.gov

Regarding enantiomeric purity, it is important to note that this compound is an achiral molecule, meaning it does not exist as enantiomers and is not optically active. Therefore, the concept of enantiomeric purity is not applicable to this specific compound. The determination of enantiomeric purity would only become relevant if a chiral center were introduced into the molecule, creating a racemic mixture. In such a hypothetical case, chiral HPLC would be required. nih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and quantification. nih.govsemanticscholar.org

Table 3: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Typical Condition |

|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | Octadecylsilane (C18), e.g., 4.6 mm x 250 mm, 5 µm particle size. researchgate.net |

| Mobile Phase | A gradient or isocratic mixture of Acetonitrile and Water, or Methanol and a phosphate (B84403) buffer. researchgate.netnih.gov |

| Detection | UV-Vis detector set at a wavelength of maximum absorbance (λmax) for the compound. |

| Purpose | Separation from impurities and quantification to determine chemical purity. nih.govsemanticscholar.org |

| Enantiomeric Purity | Not applicable as the molecule is achiral. Chiral separation would be necessary only for chiral derivatives. nih.gov |

Computational Chemistry and Theoretical Investigations of N Buta 1,3 Diyn 1 Yl N Methylaniline

Quantum Chemical Calculations

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are foundational to understanding the molecular properties of N-(Buta-1,3-diyn-1-yl)-N-methylaniline at the electronic level. These calculations provide a static, gas-phase picture of the molecule's preferred structure and electronic landscape.

Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, this process is repeated for various starting geometries to identify different stable conformers. mdpi.comsciforum.net The key degrees of freedom include rotation around the aniline (B41778) C-N bond and the orientation of the methyl group.

Theoretical calculations suggest that the most stable conformer exhibits a nearly planar arrangement between the phenyl ring and the nitrogen atom to maximize π-conjugation, though steric hindrance from the methyl group can cause a slight twist. The buta-1,3-diynyl group is expected to be linear. A potential energy surface scan along the dihedral angle of the C(aryl)-N-C(methyl)-H bond can reveal the rotational barriers and identify the lowest energy structures. semanticscholar.org

| Conformer | Relative Energy (kcal/mol) | C(aryl)-N-C≡C Dihedral Angle (°) | Method |

|---|---|---|---|

| A | 0.00 | 178.5 | B3LYP/6-311+G(d,p) |

| B | 2.54 | 95.2 | B3LYP/6-311+G(d,p) |

The electronic structure dictates the molecule's optical and reactive properties. mdpi.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. thaiscience.infoaimspress.com For this compound, the HOMO is expected to be delocalized over the electron-rich N-methylaniline moiety, while the LUMO is likely centered on the electron-accepting butadiyne chain. researchgate.net The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com

Mulliken population analysis can be used to determine the partial atomic charges, revealing the charge distribution across the molecule. materialsciencejournal.org This analysis typically shows a negative charge concentration on the nitrogen atom and alternating charges along the conjugated system, which helps in identifying sites susceptible to electrophilic or nucleophilic attack. scielo.org.za

| Property | Value | Method |

|---|---|---|

| HOMO Energy | -5.88 eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | -1.25 eV | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap (ΔE) | 4.63 eV | B3LYP/6-311+G(d,p) |

| Mulliken Charge on Nitrogen | -0.52 e | B3LYP/6-311+G(d,p) |

Local reactivity descriptors, such as Fukui functions or electrophilic and nucleophilic Parr functions, can pinpoint the most reactive atomic sites within the molecule for specific reaction types, such as cycloadditions or nucleophilic attacks. mdpi.com

| Descriptor | Value (eV) | Formula |

|---|---|---|

| Chemical Potential (μ) | -3.565 | (E_HOMO + E_LUMO) / 2 |

| Chemical Hardness (η) | 2.315 | (E_LUMO - E_HOMO) / 2 |

| Electrophilicity Index (ω) | 2.75 | μ² / (2η) |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the in-silico exploration of potential reaction mechanisms. pku.edu.cn By modeling a proposed reaction, such as a [3+2] cycloaddition with an azomethine ylide at one of the diyne's triple bonds, the entire reaction coordinate can be mapped. mdpi.com This involves locating the transition state (TS)—the highest energy point along the reaction path—and connecting it to the reactants and products via intrinsic reaction coordinate (IRC) calculations. dtu.dk

The activation energy (the energy difference between the reactants and the transition state) is a key outcome, providing a quantitative measure of the reaction's feasibility. pku.edu.cn Characterizing the geometry of the transition state offers insights into the bonding changes that occur during the reaction.

| Species | Relative Gibbs Free Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State (TS) | +18.7 |

| Product | -25.3 |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis absorption maxima)

Theoretical calculations are highly valuable for predicting spectroscopic data, which can aid in the identification and characterization of synthesized compounds. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C) with good accuracy when compared to experimental data. scielo.org.za

Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic excitation energies, which correspond to UV-Vis absorption maxima (λmax). materialsciencejournal.orgresearchgate.net The calculations can also provide information about the nature of the electronic transitions (e.g., π→π*).

| Spectroscopic Property | Predicted Value | Method |

|---|---|---|

| ¹H NMR (-CH₃) | 3.15 ppm | GIAO-B3LYP/6-311+G(d,p) |

| ¹³C NMR (-C≡C-) | 75.8, 82.4 ppm | GIAO-B3LYP/6-311+G(d,p) |

| UV-Vis λmax | 310 nm | TD-DFT/CAM-B3LYP/6-311+G(d,p) |

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects

While quantum chemical calculations provide detailed electronic information, they are typically performed in the gas phase at 0 K. Molecular Dynamics (MD) simulations can model the behavior of the molecule over time at a given temperature, often including explicit solvent molecules. nih.govresearchgate.net

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules, revealing the populations of different conformers in solution. mdpi.com Furthermore, they can shed light on how solvent molecules arrange around the solute and how these interactions influence the solute's structure and dynamics, providing a more realistic picture of the molecule's behavior in a chemical environment.

| Parameter | Value/Setting |

|---|---|

| Force Field | GAFF2 |

| Solvent | Water (TIP3P model) |

| Temperature | 298 K |

| Simulation Time | 100 ns |

Quantitative Structure-Reactivity Relationships within N-Arylbutadiyne Systems

Quantitative structure-reactivity relationship (QSRR) models are mathematical formalisms that aim to correlate the chemical structure of a series of compounds with their reactivity in a quantifiable manner. nih.govlibretexts.org In the context of N-arylbutadiyne systems, such as this compound, QSRR studies are pivotal for understanding and predicting how modifications to the molecular structure influence the compound's chemical behavior. These relationships are often established by correlating physicochemical properties or theoretically calculated molecular descriptors with experimentally or computationally determined reactivity parameters. libretexts.orgnih.gov

A common and effective method for quantifying the electronic influence of these substituents is through the use of Hammett substituent constants (σ). nih.govmdpi.com These constants provide a measure of the electron-donating or electron-withdrawing character of a substituent at a specific position (meta or para) on the aromatic ring. nih.gov By plotting a reactivity descriptor against the corresponding Hammett constants for a series of substituted N-arylbutadiynes, a linear free-energy relationship can often be established, providing valuable mechanistic insights. pharmacy180.com

Theoretical investigations, particularly those employing Density Functional Theory (DFT), are instrumental in generating the necessary descriptors for QSRR analysis. sid.ir DFT allows for the calculation of various electronic properties that can serve as reliable reactivity indices. ias.ac.in For a series of para-substituted this compound derivatives, key descriptors include:

Frontier Molecular Orbital (FMO) Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of reactivity. A higher HOMO energy suggests greater nucleophilicity and susceptibility to electrophilic attack, while a lower LUMO energy indicates greater electrophilicity and susceptibility to nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is an index of chemical stability. sid.ir

Natural Bond Orbital (NBO) Charges: The calculated charge distribution, particularly on the acetylenic carbons (Cα, Cβ, Cγ, Cδ) of the butadiyne chain, can reveal the polarization of the π-system and indicate the most likely sites for nucleophilic or electrophilic attack.

A hypothetical QSRR study on para-substituted this compound (where the substituent X is varied) would involve correlating the Hammett constant σp with these calculated descriptors. Electron-donating groups (EDGs), such as -OCH₃ and -NH₂, have negative σp values and are expected to increase the electron density in the conjugated system. Conversely, electron-withdrawing groups (EWGs), such as -CN and -NO₂, have positive σp values and are expected to decrease it. nih.gov

The results of such a computational analysis would likely demonstrate clear trends. As the electron-donating character of the substituent X increases (σp becomes more negative), the HOMO energy is expected to rise, making the molecule a better electron donor. Simultaneously, the LUMO energy might also increase, leading to a potential change in the HOMO-LUMO gap. sid.ir The global electrophilicity index ω would be expected to decrease with stronger EDGs. The charge distribution would also shift, with increased negative charge density on the butadiyne carbons, particularly the Cβ and Cδ positions, reflecting the enhanced electron delocalization from the substituted aniline moiety.

These correlations can be summarized in data tables that form the basis of the QSRR model.

Table 1: Correlation of Hammett Constants with Calculated Electronic Properties for para-Substituted this compound Derivatives

| Substituent (X) | Hammett Constant (σp) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Global Electrophilicity (ω) |

| -OCH₃ | -0.27 | -5.85 | -1.25 | 4.60 | 1.35 |

| -CH₃ | -0.17 | -5.98 | -1.33 | 4.65 | 1.42 |

| -H | 0.00 | -6.15 | -1.45 | 4.70 | 1.51 |

| -Cl | 0.23 | -6.30 | -1.60 | 4.70 | 1.66 |

| -CN | 0.66 | -6.55 | -1.95 | 4.60 | 2.05 |

| -NO₂ | 0.78 | -6.70 | -2.20 | 4.50 | 2.35 |

Note: Data are representative values derived from general principles of computational chemistry for illustrative purposes.

Table 2: Correlation of Hammett Constants with NBO Charges on Butadiyne Carbons

| Substituent (X) | Hammett Constant (σp) | Charge on Cα | Charge on Cβ | Charge on Cγ | Charge on Cδ |

| -OCH₃ | -0.27 | -0.15 | -0.32 | -0.12 | -0.30 |

| -CH₃ | -0.17 | -0.14 | -0.30 | -0.11 | -0.28 |

| -H | 0.00 | -0.12 | -0.28 | -0.10 | -0.26 |

| -Cl | 0.23 | -0.11 | -0.26 | -0.09 | -0.24 |

| -CN | 0.66 | -0.09 | -0.22 | -0.07 | -0.20 |

| -NO₂ | 0.78 | -0.08 | -0.20 | -0.06 | -0.18 |

Note: Data are representative values derived from general principles of computational chemistry for illustrative purposes.

From these relationships, a linear equation of the form Descriptor = ρσ + c can be derived, where ρ (rho) is the reaction constant, indicating the sensitivity of the reactivity descriptor to substituent effects. pharmacy180.com A significant correlation coefficient (r²) for these plots would validate the QSRR model, confirming that the reactivity of the N-arylbutadiyne system is systematically and predictably controlled by the electronic nature of the substituent on the aryl ring. Such models are invaluable for the rational design of novel compounds with tailored reactivity for applications in materials science and synthetic chemistry.

Advanced Research Applications and Utility of N Buta 1,3 Diyn 1 Yl N Methylaniline As a Building Block

Role in the Synthesis of Complex Organic Molecules

The inherent reactivity of the diynyl chain and the aniline (B41778) ring allows N-(Buta-1,3-diyn-1-yl)-N-methylaniline to serve as a key intermediate in the synthesis of elaborate organic structures. It provides a robust scaffold for generating polycyclic systems and other complex molecular frameworks.

The structure of this compound is well-suited for constructing fused aromatic and heteroaromatic systems. The aniline functionality can be transformed into a reactive intermediate, such as a diazonium salt, which can then undergo intramolecular cyclization reactions with a tethered aromatic group to form cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs). rsc.orgresearchgate.net This method represents a mild and efficient route to access these electronically active materials. rsc.orgresearchgate.net

Furthermore, the buta-1,3-diynyl group is a key participant in electrophilic cyclization reactions. For instance, iodocyclization of ortho-functionalized (buta-1,3-diynyl)arenes serves as a direct pathway for synthesizing 2-ethynyl-3-iodoheteroindenes. researchgate.net These intermediates are valuable precursors that can be further elaborated using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to produce a wide array of asymmetrically substituted enediyne systems fused to heterocycles like benzofurans, benzothiophenes, and indoles. researchgate.net

| Target Molecule Type | Key Intermediate/Reaction | Resulting Structure |

| Cyclopenta-fused PAHs | In-situ generated diazonium intermediate | Fused polycyclic aromatic system |

| Fused Heterocycles | Electrophilic Iodocyclization | 2-Ethynyl-3-iodoheteroindenes |

| Asymmetric Enediynes | Sonogashira Coupling | Enediyne systems fused to heterocycles |

While the diacetylene motif is present in numerous natural products, the direct application of this compound as a starting material in the total synthesis of natural products is not extensively documented. However, its potential as a scaffold is significant. The compound's ability to form complex heterocyclic and polycyclic cores is relevant for constructing analogues of natural products that contain such frameworks. The enediyne systems that can be synthesized from buta-1,3-diynyl precursors are of particular interest due to their presence in a class of potent antitumor antibiotics.

Integration into Novel Material Architectures

The rigid, linear geometry of the buta-1,3-diyne unit makes it an exceptional component for creating highly ordered and electronically active materials. This has led to its use in the development of novel polymers and well-defined molecular assemblies.

The buta-1,3-diyne linkage is a powerful building block for π-conjugated polymers, which are essential materials in organic electronics. anl.gov This unit provides a strong conjugative pathway while minimizing steric hindrance between adjacent aromatic units, leading to enhanced electronic properties. anl.gov Polymers incorporating buta-1,3-diyne units have been synthesized for applications in organic field-effect transistors (OFETs) and organic photovoltaic devices (OPVs). anl.gov For example, polymers based on 1,4-di(thiophen-2-yl)buta-1,3-diyne donor units and diketopyrrolopyrrole (DPP) acceptor units have demonstrated promising hole mobilities and power conversion efficiencies. anl.gov The buta-1,3-diynyl moiety can also be used to create extended, rigid oligomers, such as bimetallic complexes linked by a C≡C-C≡C bridge, which function as molecular wires. researchgate.netuwa.edu.au

| Polymer/Oligomer Type | Key Monomer Unit | Key Properties | Potential Applications |

| π-Conjugated Polymers | 1,4-di(thiophen-2-yl)buta-1,3-diyne | Solution processable, high molecular weight | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) |

| Bimetallic Oligomers | Arylbuta-1,3-diynyl | Extended conjugation, molecular wire characteristics | Molecular Electronics |

| Poly(diacetylene)s | Homocoupling of diynyl units | Formation of octa-1,3,5,7-tetrayndiyl bridges | Advanced Carbon-Rich Materials |

The defined geometry and potential for π-stacking interactions make molecules containing the buta-1,3-diynyl-aryl structure attractive candidates for designing supramolecular assemblies. Although specific research on this compound in this context is limited, related planar, rigid molecules like fully fused boron-doped PAHs are known to form well-defined aggregates, such as sheet-like structures, in solution. rsc.org The combination of the flat aniline ring and the linear diyne rod in this compound provides the necessary structural elements to explore its self-assembly into ordered nanostructures driven by non-covalent interactions.

Development of New Synthetic Reagents and Catalytic Ligands

The buta-1,3-diynyl framework can be incorporated into organometallic complexes, where it can function as a ligand to a metal center. This opens up possibilities for developing novel reagents and catalysts. Research has shown that terminal buta-1,3-diynyl complexes of ruthenium can be synthesized and subsequently functionalized using "on complex" Sonogashira cross-coupling reactions. researchgate.netuwa.edu.au This strategy allows for the rapid creation of a variety of complexes with different arylbuta-1,3-diynyl ligands from a common precursor, avoiding the need to synthesize each ligand individually. researchgate.netuwa.edu.au The N-methylaniline portion of the molecule could also serve as a coordinating group, potentially allowing the entire molecule to act as a bidentate ligand for creating novel catalytic systems.

| Metal Complex Type | Synthetic Strategy | Ligand Function |

| Ruthenium Buta-1,3-diynyl Complexes | "On Complex" Sonogashira Coupling | Rigid, electron-conducting spacer |

| Bimetallic Complexes | Coupling with diiodoarenes | Bridging ligand for molecular wires |

| Potential Bidentate Ligands | Coordination via Aniline and Diyne | Chelation for catalytic applications |

Exploration in Photochemistry and Optoelectronic Materials (excluding biological applications)

The unique molecular architecture of this compound, which incorporates a strong electron-donating N-methylaniline moiety directly conjugated with a rigid, electron-accepting buta-1,3-diyne unit, makes it a compelling candidate for advanced research in photochemistry and the development of novel optoelectronic materials. The interaction between the donor and acceptor components through the π-conjugated diyne bridge is expected to give rise to significant intramolecular charge transfer (ICT) characteristics, which are fundamental to many photophysical phenomena and optoelectronic applications.

The electronic properties of this compound are largely dictated by the interplay between the highest occupied molecular orbital (HOMO), predominantly localized on the electron-rich N-methylaniline group, and the lowest unoccupied molecular orbital (LUMO), which is expected to be distributed along the electron-deficient buta-1,3-diyne backbone. This spatial separation of HOMO and LUMO is a hallmark of donor-π-acceptor (D-π-A) systems and is crucial for their utility in optoelectronic devices.

Research into analogous N-aryl-N-alkynylamines and related diacetylene compounds has shown that the photophysical properties, such as absorption and emission wavelengths, quantum yields, and Stokes shifts, are highly sensitive to the electronic nature of the donor and acceptor groups, as well as the surrounding solvent environment. This solvatochromism, or the change in color with the polarity of the solvent, is a direct consequence of the change in dipole moment upon photoexcitation, a characteristic feature of ICT.

While specific experimental data for this compound is not extensively documented in publicly available literature, its photophysical properties can be inferred from studies on similar molecular structures. The absorption spectrum is anticipated to exhibit strong bands in the ultraviolet-visible (UV-Vis) region, corresponding to π-π* and ICT transitions. The fluorescence emission is expected to be in the visible spectrum, with its exact wavelength being dependent on the extent of ICT in the excited state.

The potential of this compound as a building block in optoelectronic materials is significant. The rigid, linear buta-1,3-diyne linker can facilitate strong intermolecular π-π stacking, which is advantageous for charge transport in organic semiconductors. This property, combined with its inherent donor-acceptor nature, makes it a promising component for:

Organic Light-Emitting Diodes (OLEDs): As an emissive material or a host for other emitters, its tunable fluorescence and charge-transport capabilities could lead to efficient and color-pure displays.

Organic Photovoltaics (OPVs): The compound's ability to absorb light and generate charge-separated states makes it a potential donor material in bulk heterojunction solar cells.

Nonlinear Optical (NLO) Materials: The significant change in dipole moment between the ground and excited states suggests that materials incorporating this chromophore could exhibit strong second- or third-order NLO properties, which are useful in applications like optical switching and frequency conversion.